Sulfoxide, methyl tetradecyl
Description
Sulfoxide, methyl tetradecyl (tetradecyl methyl sulfoxide, C15H32OS) is a long-chain dialkyl sulfoxide characterized by a methyl group and a tetradecyl (C14) hydrophobic chain. It belongs to a class of sulfoxides with applications in surfactant formulations due to their amphiphilic nature, enabling stabilization of oil-water interfaces . The compound is synthesized via oxidation of the corresponding sulfide (tetradecyl methyl sulfide) using oxidizing agents like hydrogen peroxide or sodium metaperiodate, a method analogous to other sulfoxides documented in literature (e.g., methyl 4-ketopentyl sulfoxide, 98% yield) .
Properties
CAS No. |
3079-31-0 |
|---|---|
Molecular Formula |
C15H32OS |
Molecular Weight |
260.5 g/mol |
IUPAC Name |
1-methylsulfinyltetradecane |
InChI |
InChI=1S/C15H32OS/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-17(2)16/h3-15H2,1-2H3 |
InChI Key |
KRUABTDBQQLWLS-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCS(=O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Sulfoxide, methyl tetradecyl, can be synthesized through the oxidation of the corresponding sulfide. One common method involves the use of mild oxidizing agents such as hydrogen peroxide or sodium periodate in the presence of a catalyst. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature, ensuring high selectivity and yield .
Industrial Production Methods
In an industrial setting, the production of this compound, often involves the use of continuous flow reactors to ensure consistent quality and scalability. The process may include the use of advanced catalytic systems to enhance the efficiency of the oxidation reaction while minimizing by-products .
Chemical Reactions Analysis
Oxidation Reactions
Methyl tetradecyl sulfoxide demonstrates resistance to overoxidation under controlled conditions. Key findings include:
-
Selective Sulfide Oxidation : Produced via oxidation of methyl tetradecyl sulfide using sodium periodate (NaIO₄) or hydrogen peroxide (H₂O₂).
-
Stability Against Overoxidation : In acetic acid with H₂O₂, sulfoxides remain intact without progressing to sulfones, as shown in analogous systems .
Table 1: Oxidation Conditions and Outcomes
| Reagent System | Temperature | Time | Product | Yield | Selectivity |
|---|---|---|---|---|---|
| NaIO₄ in H₂O/CH₃CN | 25°C | 2 h | Sulfoxide | 85% | High |
| H₂O₂/CF₃SO₃H | 0°C → RT | 30 min | Sulfoxide | 92% | No sulfone |
| H₂O₂/CH₃COOH | 60°C | 1 h | Sulfoxide (no sulfone) | 95% | 100% |
Reduction Pathways
Enzymatic and chemical reductions revert sulfoxides to sulfides:
-
Biocatalytic Reduction : Methionine sulfoxide reductase (MsrA) with DTT reduces sulfoxides to sulfides, retaining stereochemistry .
-
Chemical Reduction : Titanium tetrachloride (TiCl₄) or LiAlH₄ can reduce sulfoxides, though mechanistic details for methyl tetradecyl derivatives require further study .
Electrophilic Reactions
The sulfoxide sulfur acts as a nucleophile toward soft electrophiles:
-
Sulfoxonium Salt Formation : Reacts with methyl iodide (CH₃I) to form trimethylsulfoxonium iodide analogs, confirmed in DMSO studies .
-
Electrophilic Activation : Participates in α-sulfidation of amides under Tf₂O activation, transferring sulfonium groups via intermolecular pathways .
Table 2: Electrophilic Reaction Examples
Acid-Base Behavior
The weakly acidic methyl groups (pKₐ ~35) enable deprotonation with strong bases:
-
Dimsyl Analogs : Deprotonation with NaH forms carbanions, useful in Wittig or enolate chemistry .
-
Steric Effects : The tetradecyl chain may hinder deprotonation kinetics compared to DMSO .
Role in Sulfur Transfer Reactions
Methyl tetradecyl sulfoxide serves as a sulfiding agent in organic synthesis:
-
Mechanistic Pathway : Electrophilic activation forms oxysulfonium intermediates, enabling sulfur transfer to nucleophiles (e.g., amides) via cyclic transition states .
-
Intermolecular Crossover : DFT studies and isotopic labeling confirm sulfur transfer between sulfoxide molecules .
Key Mechanistic Insights
-
Oxidation Resistance : Polar solvents (e.g., acetic acid) stabilize sulfoxides against overoxidation .
-
Enzymatic Specificity : MsrA’s Cys25 and Cys176 residues are critical for sulfoxide reduction, with mutations abolishing activity .
-
Electrophilic Reactivity : Sulfoxide activation by Tf₂O generates highly electrophilic intermediates, enabling unique sulfur-transfer pathways .
Scientific Research Applications
Sulfoxide, methyl tetradecyl, has a wide range of applications in scientific research:
Biology: Studied for its potential role in modulating biological pathways and as a probe in biochemical assays.
Medicine: Investigated for its therapeutic potential, particularly in the development of drugs targeting oxidative stress and inflammation.
Mechanism of Action
The mechanism of action of sulfoxide, methyl tetradecyl, involves its ability to interact with various molecular targets through its sulfoxide functional group. This interaction can modulate the activity of enzymes, receptors, and other proteins, leading to changes in cellular processes. The sulfoxide group can also participate in redox reactions, influencing oxidative stress pathways and cellular signaling .
Comparison with Similar Compounds
Structural and Physical Properties
Key structural variations among alkyl methyl sulfoxides arise from alkyl chain length and substituents, which influence physical properties such as melting point, solubility, and hydrophobicity.
Key Observations :
- Chain Length and Polarity : Shorter-chain sulfoxides (e.g., DMSO) are highly polar and water-miscible, whereas longer chains (C12–C18) exhibit hydrophobic behavior, making them suitable for surfactant applications .
- Melting Points : Longer alkyl chains increase melting points, though specific data for tetradecyl methyl sulfoxide is lacking. Methyl phenyl sulfoxide (C7H8OS), a structurally distinct aryl sulfoxide, has a melting point of 26–29°C, highlighting the impact of aromatic vs. aliphatic groups .
Stability and Reactivity
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
